molecular formula C4H3F2N B8296657 Difluoropyrrole

Difluoropyrrole

Cat. No.: B8296657
M. Wt: 103.07 g/mol
InChI Key: UXPRZZZNGFVXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Difluoropyrrole typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This method yields both 2-fluoropyrroles and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Difluoropyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the pyrrole ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atoms under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrrole ring.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrroles, while oxidation reactions can produce pyrrole-2,3-diones .

Mechanism of Action

The mechanism of action of Difluoropyrrole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

    2-Fluoropyrrole: A mono-fluorinated pyrrole with similar properties but different reactivity.

    3-Fluoropyrrole: Another mono-fluorinated pyrrole with distinct regioselectivity.

    2,5-Difluoropyrrole: A difluorinated pyrrole with fluorine atoms at the 2 and 5 positions, offering different chemical behavior.

Uniqueness: Difluoropyrrole is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This unique structure makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .

Properties

Molecular Formula

C4H3F2N

Molecular Weight

103.07 g/mol

IUPAC Name

2,3-difluoro-1H-pyrrole

InChI

InChI=1S/C4H3F2N/c5-3-1-2-7-4(3)6/h1-2,7H

InChI Key

UXPRZZZNGFVXRR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1F)F

Origin of Product

United States

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